Perfluorononanenitrile

Übersicht

Beschreibung

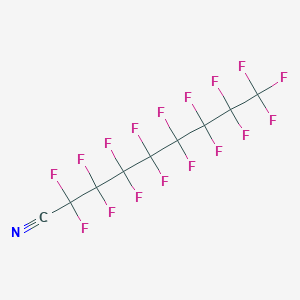

Perfluorononanenitrile: is an organic compound known for its chemical stability and thermal resistance. It is a perfluorinated compound, meaning all hydrogen atoms in the molecule are replaced by fluorine atoms. This compound is used in various industrial applications due to its unique properties, such as low surface tension and high dielectric strength .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Perfluorononanenitrile can be synthesized through the fluorination of nonanenitrile. The process involves the replacement of hydrogen atoms with fluorine atoms using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of specialized equipment to handle the highly reactive fluorine gas safely. The final product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluorononanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into perfluorinated amines.

Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated amines.

Substitution: Various perfluorinated derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Perfluorononanenitrile

PFNN is characterized by a perfluorinated carbon chain, which imparts significant properties such as high thermal stability, low surface energy, and chemical inertness. These attributes make it suitable for a range of applications, particularly in environments that require resistance to solvents and extreme temperatures.

Material Science Applications

Coatings and Surface Treatments

PFNN is utilized in the formulation of advanced coatings that require hydrophobic and oleophobic properties. Its low surface energy allows for the creation of surfaces that repel water and oils, making it ideal for protective coatings in various industries including automotive and aerospace.

Table 1: Properties of PFNN-based Coatings

| Property | Value |

|---|---|

| Surface Energy | Low (10-20 mN/m) |

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent |

Electronics Industry

Insulation Materials

In the electronics sector, PFNN is explored as an insulating material due to its dielectric properties. Its stability under high voltage conditions makes it suitable for use in capacitors and other electronic components.

Case Study: PFNN in Capacitor Development

A recent study demonstrated the effectiveness of PFNN as a dielectric insulator in capacitors, showing improved performance metrics compared to traditional materials. The research indicated that capacitors utilizing PFNN exhibited lower leakage currents and higher breakdown voltages, enhancing their reliability in electronic applications.

Environmental Applications

Fluorinated Compounds in Environmental Monitoring

PFNN has been investigated for its potential use in environmental monitoring systems. Its unique properties allow it to be used as a tracer in studies assessing the movement of pollutants through water systems.

Case Study: Tracing Pollutants with PFNN

Research conducted on the use of PFNN as a tracer showed promising results in tracking the dispersion of contaminants in aquatic environments. The study found that PFNN could effectively highlight pathways of pollutants, providing valuable data for environmental assessments.

Biomedical Applications

Potential Uses in Drug Delivery Systems

While still largely experimental, PFNN's biocompatibility and ability to form stable emulsions have led researchers to explore its use in drug delivery systems. Its unique properties may allow for targeted delivery mechanisms that enhance therapeutic efficacy.

Wirkmechanismus

Perfluorononanenitrile exerts its effects primarily through its strong carbon-fluorine bonds, which confer high stability and resistance to degradation. These properties make it an effective barrier material in various applications. The molecular targets and pathways involved include interactions with other fluorinated compounds and the formation of stable complexes with metals and other elements .

Vergleich Mit ähnlichen Verbindungen

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorobutanesulfonate (PFBS)

Comparison: Perfluorononanenitrile is unique due to its nitrile functional group, which imparts different reactivity compared to other perfluorinated compounds. While PFOA and PFOS are primarily used as surfactants, this compound’s applications are more diverse, including its use as a dielectric fluid and in the synthesis of other specialized materials .

Biologische Aktivität

Perfluorononanenitrile (PFNN) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of PFNN, including its mechanisms of action, case studies, and research findings.

Overview of PFNN

PFNN is a fluorinated compound characterized by a nonane backbone with a nitrile functional group. Its structure contributes to its hydrophobicity and chemical stability, making it resistant to degradation in the environment. The compound is primarily used in industrial applications, including as a surfactant and in the production of fluoropolymers.

PFNN exhibits biological activity through various mechanisms, primarily related to its interaction with biological membranes and proteins. The unique fluorinated structure allows PFNN to alter membrane fluidity and permeability, potentially affecting cellular processes such as signaling and transport.

- Membrane Interaction : PFNN can integrate into lipid bilayers, disrupting membrane integrity and function.

- Protein Binding : The compound may bind to specific proteins, influencing their activity and potentially leading to toxicological effects.

Toxicological Studies

Research has indicated that exposure to PFNN can lead to several adverse health effects:

- Endocrine Disruption : Studies suggest that PFNN may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

- Immunotoxicity : Animal studies have shown that PFNN exposure can impair immune function, increasing susceptibility to infections.

- Carcinogenic Potential : Some research indicates a possible link between PFAS exposure, including PFNN, and certain types of cancer.

Case Studies

Several case studies have investigated the environmental and health impacts of PFNN:

- Minnesota Water Contamination Case : In Minnesota, groundwater contamination by PFAS including PFNN led to extensive legal actions against manufacturers for environmental damages. The case highlighted the long-term persistence of these compounds in drinking water supplies and their associated health risks .

- Firefighting Foam Incident : A notable incident involved the use of firefighting foams containing PFAS at training facilities. These foams were found to contaminate local water sources significantly, raising concerns about the health impacts on nearby communities .

Research Findings

Recent studies have provided insights into the biological activity of PFNN:

- A study published in 2023 demonstrated that PFNN exposure in laboratory settings resulted in altered gene expression related to lipid metabolism and immune responses .

- Another investigation highlighted the compound's potential role in promoting oxidative stress within cells, which could contribute to various chronic diseases .

Data Tables

The following table summarizes key findings from various studies on PFNN's biological activity:

| Study | Focus Area | Key Findings |

|---|---|---|

| Study 1 | Endocrine Disruption | Identified potential interference with hormone signaling pathways |

| Study 2 | Immunotoxicity | Demonstrated impaired immune responses in animal models |

| Study 3 | Carcinogenic Potential | Suggested links between PFAS exposure and cancer incidence |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLCIRIVPLDAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895458 | |

| Record name | Heptadecafluorononanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82416-71-5 | |

| Record name | Heptadecafluorononanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.